REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([OH:11])[CH:9]=2)[CH2:4][CH2:3]1.II.S(Cl)([Cl:18])(=O)=O.O>C(O)(=O)C>[Cl:18][C:7]1[CH:6]=[C:5]2[C:10]([C:2]([CH3:12])([CH3:1])[CH2:3][CH2:4]2)=[CH:9][C:8]=1[OH:11]
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC2=CC=C(C=C12)O)C
|
Name
|
|
Quantity
|
162 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise over the course of about 1 hour at 40°-45° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The oil which separated out
|
Type
|
CUSTOM
|
Details
|
separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was repeatedly extracted with chloroform
|
Type
|
WASH
|
Details
|
The combined organic phases were washed until neutral, and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(CCC2=C1)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |